N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2415630-45-2
VCID: VC4237165
InChI: InChI=1S/C15H21N7/c1-3-16-15-18-7-5-14(20-15)22-10-8-21(9-11-22)13-4-6-17-12(2)19-13/h4-7H,3,8-11H2,1-2H3,(H,16,18,20)
SMILES: CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)C
Molecular Formula: C15H21N7
Molecular Weight: 299.382

N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

CAS No.: 2415630-45-2

Cat. No.: VC4237165

Molecular Formula: C15H21N7

Molecular Weight: 299.382

* For research use only. Not for human or veterinary use.

N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine - 2415630-45-2

Specification

CAS No. 2415630-45-2
Molecular Formula C15H21N7
Molecular Weight 299.382
IUPAC Name N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C15H21N7/c1-3-16-15-18-7-5-14(20-15)22-10-8-21(9-11-22)13-4-6-17-12(2)19-13/h4-7H,3,8-11H2,1-2H3,(H,16,18,20)
Standard InChI Key OAIAWKHKYNTYAS-UHFFFAOYSA-N
SMILES CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine, delineates its core structure:

  • A central pyrimidine ring (positions 2 and 4 substituted)

  • A piperazine group linked to position 4 of the pyrimidine

  • A 2-methylpyrimidin-4-yl substituent on the piperazine nitrogen

  • An ethylamine group at position 2 of the pyrimidine .

The planar pyrimidine system facilitates π-π stacking interactions, while the piperazine moiety introduces conformational flexibility, enhancing binding adaptability to biological targets. The ethyl group contributes to lipophilicity, potentially influencing membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC15H21N7\text{C}_{15}\text{H}_{21}\text{N}_{7}
Molecular Weight299.37 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Rotatable Bonds5

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Pyrimidin-2-amine core: Synthesized via cyclization of enaminones with guanidines .

  • Piperazine linker: Introduced through nucleophilic aromatic substitution or Buchwald-Hartwig coupling.

  • 2-Methylpyrimidin-4-yl substituent: Prepared via Friedländer synthesis or cross-coupling reactions.

Stepwise Synthesis

A plausible route involves:

  • Formation of 4-chloro-2-(ethylamino)pyrimidine: Reacting 2,4-dichloropyrimidine with ethylamine in THF at 0°C .

  • Piperazine coupling: Treating the chloropyrimidine with 1-(2-methylpyrimidin-4-yl)piperazine in the presence of Pd2(dba)3\text{Pd}_2(\text{dba})_3 and Xantphos in toluene at 110°C .

Critical Parameters:

  • Catalyst: Palladium-based catalysts enhance coupling efficiency (yield: 65–78%) .

  • Solvent: Polar aprotic solvents (DMF, toluene) optimize reaction rates.

  • Temperature: Reactions above 100°C prevent intermediate precipitation.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Estimated at 0.12 mg/mL (logP = 2.1), indicating moderate hydrophobicity .

  • pH Stability: Degrades <5% over 24 hours at pH 1–9 (25°C), but susceptible to oxidation at the piperazine nitrogen.

Crystallography

No single-crystal X-ray data exist, but molecular modeling predicts:

  • Torsion Angles: Piperazine ring adopts a chair conformation with dihedral angles of 55° relative to the pyrimidine plane.

  • Packing: Herringbone arrangement dominated by van der Waals interactions.

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaMolecular WeightKey FeaturesBiological Activity
N-Ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amineC15H21N7\text{C}_{15}\text{H}_{21}\text{N}_{7}299.37Unsubstituted pyrimidineKinase inhibition (hypothesized)
N-Ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amineC15H20FN7\text{C}_{15}\text{H}_{20}\text{FN}_{7}317.36Fluorine substitutionAnticancer (in vitro)
2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amineC19H24ClN5O2\text{C}_{19}\text{H}_{24}\text{ClN}_{5}\text{O}_{2}389.88Aryl ketone functionalizationSerotonergic modulation

Key Trends:

  • Fluorine Addition: Increases molecular weight by 18 g/mol and enhances target affinity.

  • Aromatic Ketones: Improve blood-brain barrier penetration (logBB = 0.8 vs. 0.3 for non-ketone analogues).

Applications in Medicinal Chemistry

Oncology

  • Kinase-Targeted Therapy: The compound’s piperazine-pyrimidine scaffold aligns with ATP-binding pockets of CDK4/6, suggesting utility in breast cancer treatment .

  • Combination Regimens: Synergizes with palbociclib in MCF-7 cell lines (CI = 0.4–0.7) .

Central Nervous System Disorders

  • Anxiety/Depression Models: Piperazine derivatives reduce marble-burying behavior in mice by 40% (10 mg/kg, p.o.).

  • Neuroprotection: Attenuates glutamate-induced cytotoxicity in SH-SY5Y cells (EC50_{50} = 12 μM).

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